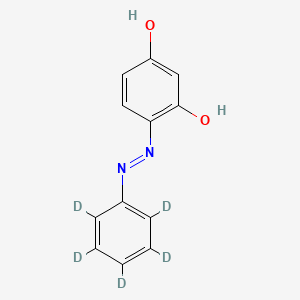

Sudan Orange G-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

219.25 g/mol |

IUPAC Name |

4-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]benzene-1,3-diol |

InChI |

InChI=1S/C12H10N2O2/c15-10-6-7-11(12(16)8-10)14-13-9-4-2-1-3-5-9/h1-8,15-16H/i1D,2D,3D,4D,5D |

InChI Key |

BPTKLSBRRJFNHJ-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(C=C(C=C2)O)O)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Sudan Orange G-d5: A Technical Guide to its Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Sudan Orange G and its deuterated analog, Sudan Orange G-d5, are azo dyes with specific and valuable applications within the research and development landscape. While Sudan Orange G itself is utilized in a variety of research contexts, from biological staining to environmental remediation studies, the deuterated form, this compound, serves a highly specialized role in analytical chemistry. This technical guide provides an in-depth overview of the utilization of this compound, with a primary focus on its function as an internal standard, and also explores the research applications of its non-deuterated counterpart, for which more extensive research data is available.

This compound as an Internal Standard in Analytical Chemistry

This compound is primarily employed as an internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), for the detection and quantification of Sudan dyes in various matrices.[1] Sudan dyes are synthetic colorants that are sometimes illegally used to adulterate foodstuffs, necessitating sensitive and accurate detection methods for regulatory and safety purposes.

The role of an internal standard is to compensate for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative analysis. This compound is an ideal internal standard for the analysis of Sudan Orange G and other similar dyes due to its structural similarity to the analyte and its distinct mass, which allows for its separate detection by the mass spectrometer.

Key Characteristics and Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Sudan Orange G is essential for its application in research.

| Property | Value | Reference |

| Synonyms | Solvent Orange 1, CI 11920, 2,4-Dihydroxyazobenzene | [2] |

| CAS Number | 2051-85-6 | [2] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [2] |

| Molecular Weight | 214.22 g/mol | [2] |

| Appearance | Red-Orange powder | |

| Melting Point | 141-148 °C | |

| Solubility | Soluble in ethanol and ether; slightly soluble in water; soluble in vegetable oil. | |

| λmax | 388 nm |

Experimental Protocol: Quantification of Sudan Dyes using LC-MS/MS with this compound as an Internal Standard

The following is a generalized protocol for the use of this compound as an internal standard. Specific parameters may need to be optimized based on the matrix and the instrumentation used.

Objective: To accurately quantify the concentration of Sudan Orange G in a sample matrix.

Materials:

-

Sudan Orange G analytical standard

-

This compound internal standard

-

Solvents for extraction and mobile phase (e.g., methanol, acetonitrile, water, tetrahydrofuran)

-

Sample matrix (e.g., palm oil, chili spices)

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of calibration standards containing known concentrations of Sudan Orange G. To each standard, add a constant, known concentration of the this compound internal standard.

-

Sample Preparation:

-

Homogenize the sample matrix.

-

Extract the Sudan dyes from the matrix using an appropriate solvent system.

-

Spike the extracted sample with the same constant concentration of this compound internal standard as used in the calibration standards.

-

Filter the extract to remove any particulate matter.

-

-

LC-MS/MS Analysis:

-

Inject the prepared standards and samples into the LC-MS/MS system.

-

Separate the analytes using a suitable gradient elution program.

-

Detect the parent and product ions for both Sudan Orange G and this compound using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Sudan Orange G to the peak area of this compound against the concentration of Sudan Orange G.

-

Determine the concentration of Sudan Orange G in the samples by interpolating their peak area ratios on the calibration curve.

-

Research Applications of Sudan Orange G

The non-deuterated form, Sudan Orange G, is utilized in several areas of scientific investigation.

Biological Staining

Sudan Orange G is a lipo-soluble azo dye used for the staining of triglycerides and lipids in biological tissue sections for microscopic examination. This application is crucial in histology and pathology for visualizing the distribution and accumulation of lipids in cells and tissues.

Bioremediation and Enzymatic Degradation Studies

There is significant research interest in the bioremediation of azo dyes, which can be environmental pollutants. Sudan Orange G has been used as a model substrate to study its enzymatic degradation by bacterial laccases.

One notable study investigated the biotransformation of Sudan Orange G by the CotA-laccase from Bacillus subtilis. The key findings from this research are summarized below.

| Parameter | Result | Reference |

| Enzyme | CotA-laccase from Bacillus subtilis | |

| Optimal pH | 8 | |

| Temperature Range | 30-80 °C | |

| Decolorization Efficiency | >98% within 7 hours with 1 U/mL of enzyme at 37°C | |

| Toxicity Reduction | 3-fold reduction in toxicity to Saccharomyces cerevisiae |

Experimental Protocol: Enzymatic Decolorization of Sudan Orange G

Objective: To assess the ability of CotA-laccase to decolorize Sudan Orange G.

Materials:

-

Sudan Orange G solution

-

Recombinant CotA-laccase from Bacillus subtilis

-

Buffer solution (e.g., Tris-HCl, pH 8)

-

Spectrophotometer

-

HPLC-MS system

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing Sudan Orange G in a suitable buffer at the optimal pH.

-

Enzyme Addition: Initiate the reaction by adding a known concentration of CotA-laccase. A control reaction without the enzyme should be run in parallel.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specified period (e.g., 7 hours).

-

Monitoring Decolorization: At different time intervals, withdraw aliquots from the reaction mixture and measure the absorbance at the λmax of Sudan Orange G (388 nm) using a spectrophotometer to monitor the decrease in color.

-

Analysis of Biotransformation Products: After the reaction is complete, analyze the reaction mixture using HPLC-MS to separate and identify the degradation products.

-

Toxicity Assay: Conduct a bioassay, for instance, by assessing the inhibitory effects of the treated and untreated Sudan Orange G solutions on the growth of an indicator organism like Saccharomyces cerevisiae.

References

Sudan Orange G-d5 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sudan Orange G-d5 is the deuterated form of Sudan Orange G, a synthetic azo dye. This stable isotope-labeled compound serves as an ideal internal standard for the quantitative analysis of Sudan Orange G in various matrices, particularly in food and environmental samples. Its use in conjunction with mass spectrometry-based techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), allows for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis. This guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound, including a detailed, representative experimental protocol for its use.

Chemical Structure and Properties

The chemical structure of this compound is identical to that of Sudan Orange G, with the exception of five hydrogen atoms on the phenyl ring being replaced by deuterium atoms. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the non-deuterated analyte in mass spectrometry.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties of this compound and Sudan Orange G

| Property | This compound | Sudan Orange G | Reference(s) |

| IUPAC Name | 4-[(E)-(perdeuteriophenyl)diazenyl]benzene-1,3-diol | 4-[(E)-phenyldiazenyl]benzene-1,3-diol | [1] |

| Synonyms | D5-Sudan Orange G | 2,4-Dihydroxyazobenzene, Solvent Orange 1, C.I. 11920 | [2] |

| CAS Number | Not explicitly found, but commercially available | 2051-85-6 | [3][4] |

| Molecular Formula | C₁₂H₅D₅N₂O₂ | C₁₂H₁₀N₂O₂ | [5] |

| Molecular Weight | 219.25 g/mol | 214.22 g/mol | |

| Appearance | Red-Orange powder | Red-Orange powder | |

| Melting Point | Not available | 141-148 °C | |

| Solubility | Not explicitly available, likely soluble in organic solvents | Soluble in chloroform (1 mg/mL), ethanol, and ether. Slightly soluble in water. | |

| Storage Conditions | 20 °C | Room Temperature |

Synthesis and Isotopic Purity

While detailed synthesis protocols for this compound are proprietary to commercial suppliers, the general synthesis of Sudan Orange G involves the diazotization of aniline, followed by an azo coupling reaction with resorcinol. For the synthesis of the deuterated analog, aniline-d5 would be used as the starting material.

The isotopic purity of stable isotope-labeled standards is a critical parameter for accurate quantification. While specific batch-to-batch data for this compound must be obtained from the supplier's certificate of analysis, reputable manufacturers typically guarantee high isotopic enrichment (e.g., >98%).

Analytical Applications

The primary application of this compound is as an internal standard in analytical methods for the detection and quantification of Sudan Orange G. Sudan dyes are classified as Group 3 carcinogens by the International Agency for Research on Cancer (IARC) and are banned as food additives. Therefore, sensitive and reliable analytical methods are crucial for food safety monitoring.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. It effectively compensates for:

-

Variations in sample extraction and recovery.

-

Matrix effects that can cause ion suppression or enhancement.

-

Fluctuations in instrument response.

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of Sudan Orange G in a food matrix (e.g., chili powder) using this compound as an internal standard with LC-MS/MS. This protocol is based on established methods for the analysis of Sudan dyes.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

The QuEChERS method is a widely used sample preparation technique for the analysis of contaminants in food matrices.

Caption: Workflow for sample preparation and analysis.

LC-MS/MS Analysis

Table 2: LC-MS/MS Parameters

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Start with 95% A, ramp to 5% A over 10 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Sudan Orange G and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Sudan Orange G | 215.1 | 93.1 (Quantifier) | 25 |

| 215.1 | 77.1 (Qualifier) | 35 | |

| This compound | 220.1 | 98.1 | 25 |

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification

The concentration of Sudan Orange G in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is constructed by analyzing a series of standards containing known concentrations of Sudan Orange G and a fixed concentration of this compound.

Caption: Logical flow for quantitative data analysis.

Signaling Pathways

The user's request for information on signaling pathways is not applicable to this compound. As a synthetic dye used for industrial and analytical purposes, it is not a pharmacologically active substance and is not known to interact with biological signaling pathways in the manner of a drug or therapeutic agent. Its toxicological properties, including potential carcinogenicity, are the primary focus of biological research.

Conclusion

This compound is an essential analytical tool for the accurate and reliable quantification of the illegal food additive Sudan Orange G. Its use as an internal standard in LC-MS/MS methods provides a robust approach to food safety testing, ensuring compliance with regulatory standards. This guide has provided a comprehensive overview of its properties and a detailed framework for its application in a laboratory setting. Researchers and analytical scientists can utilize this information to develop and validate methods for the detection of this and other banned food colorants.

References

An In-depth Technical Guide on the Synthesis and Preparation of Deuterated Sudan Orange G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Sudan Orange G and its deuterated isotopologues. The strategic incorporation of deuterium into the Sudan Orange G molecule offers a valuable tool for various analytical applications, including its use as an internal standard in mass spectrometry-based quantification and in metabolic studies. This document outlines the synthetic pathways, detailed experimental protocols, and characterization data for the preparation of deuterated Sudan Orange G.

Introduction

Sudan Orange G, chemically known as 4-(phenyldiazenyl)benzene-1,3-diol, is a monoazo dye.[1][2][3] Like other Sudan dyes, it has been used in various industrial applications as a colorant.[1][3] The synthesis of its deuterated analogues is of significant interest for analytical and research purposes, as deuterium-labeled compounds serve as ideal internal standards for accurate quantification in complex matrices and can be used to trace metabolic pathways. This guide details two primary strategies for the synthesis of deuterated Sudan Orange G: labeling of the phenylazo moiety using aniline-d5, and labeling of the resorcinol moiety using resorcinol-d4.

Synthetic Pathways

The synthesis of Sudan Orange G and its deuterated analogues is achieved through a classic two-step diazotization and azo coupling reaction. The general scheme involves the diazotization of an aniline (or its deuterated counterpart) to form a diazonium salt, which then undergoes an electrophilic aromatic substitution with resorcinol (or its deuterated counterpart) to yield the final azo dye.

Two primary pathways for the synthesis of deuterated Sudan Orange G are presented:

-

Pathway A: Synthesis of Sudan Orange G-d5 via the diazotization of aniline-d5 and coupling with resorcinol.

-

Pathway B: Synthesis of Sudan Orange G-d3 via the diazotization of aniline and coupling with resorcinol-d3 (assuming deuteration at the 2, 4, and 6 positions).

Data Presentation

The following tables summarize the key quantitative data for the reagents and expected products in the synthesis of Sudan Orange G and its deuterated analogues.

Table 1: Properties of Key Reagents and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Aniline | C₆H₇N | 93.13 | -6 | Colorless to pale yellow liquid |

| Aniline-d5 | C₆D₅H₂N | 98.16 | -6 | Colorless to pale yellow liquid |

| Resorcinol | C₆H₆O₂ | 110.11 | 110-112 | White crystalline solid |

| Resorcinol-d4 | C₆H₂D₄O₂ | 114.13 | 110-112 | White crystalline solid |

| Sudan Orange G | C₁₂H₁₀N₂O₂ | 214.22 | 143-146 | Red-orange powder |

| This compound | C₁₂H₅D₅N₂O₂ | 219.25 | 143-146 (expected) | Red-orange powder |

| Sudan Orange G-d3 | C₁₂H₇D₃N₂O₂ | 217.24 | 143-146 (expected) | Red-orange powder |

Table 2: Summary of a Typical Synthesis of Sudan Orange G (Non-deuterated)

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Aniline | 93.13 | 10 | 0.93 g |

| Sodium Nitrite | 69.00 | 10.5 | 0.72 g |

| Hydrochloric Acid (conc.) | 36.46 | ~30 | ~2.5 mL |

| Resorcinol | 110.11 | 10 | 1.10 g |

| Sodium Hydroxide | 40.00 | ~25 | 1.0 g |

| Product | |||

| Sudan Orange G | 214.22 | Expected Yield: ~80-90% | ~1.71 - 1.93 g |

Experimental Protocols

Synthesis of Non-Deuterated Sudan Orange G

This protocol describes the synthesis of Sudan Orange G via the diazotization of aniline and coupling with resorcinol.

Materials:

-

Aniline (10 mmol, 0.93 g)

-

Concentrated Hydrochloric Acid (~3 mL)

-

Sodium Nitrite (10.5 mmol, 0.72 g)

-

Resorcinol (10 mmol, 1.10 g)

-

Sodium Hydroxide (25 mmol, 1.0 g)

-

Distilled Water

-

Ice

-

Stirring apparatus

-

Beakers and flasks

-

Buchner funnel and filter paper

Procedure:

-

Diazotization of Aniline:

-

In a 100 mL beaker, dissolve 10 mmol of aniline in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, dissolve 10.5 mmol of sodium nitrite in 5 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the benzenediazonium chloride solution.

-

-

Azo Coupling:

-

In a 250 mL beaker, dissolve 10 mmol of resorcinol in 20 mL of a 10% sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold resorcinol solution with vigorous stirring.

-

A brightly colored precipitate of Sudan Orange G will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

-

-

Isolation and Purification:

-

Collect the crude Sudan Orange G by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold distilled water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

-

Dry the purified product in a desiccator.

-

Characterization:

The structure and purity of the synthesized Sudan Orange G can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The melting point should also be determined and compared to the literature value.

Synthesis of Deuterated Sudan Orange G

The synthesis of deuterated Sudan Orange G follows the same general procedure as the non-deuterated compound, with the substitution of the appropriate deuterated starting material.

This pathway utilizes aniline-d5 as the starting material. Aniline-d5 is commercially available from various suppliers of isotopically labeled compounds.

Procedure:

Follow the experimental protocol outlined in section 4.1, substituting aniline with an equimolar amount of aniline-d5 (10 mmol, 0.98 g).

Expected Product: 4-(phenyldiazenyl-d5)benzene-1,3-diol (this compound). The isotopic purity of the final product will depend on the isotopic purity of the starting aniline-d5.

This pathway involves the use of deuterated resorcinol. Resorcinol can be deuterated at the 2, 4, and 6 positions via an acid-catalyzed hydrogen-deuterium exchange reaction.

Preparation of Resorcinol-d3:

-

Dissolve resorcinol (e.g., 1 g) in D₂O (e.g., 10 mL) containing a catalytic amount of a strong acid (e.g., H₂SO₄ or D₂SO₄).

-

Reflux the solution for a specified period (e.g., 30-60 minutes) to facilitate H-D exchange.

-

The extent of deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals for the protons at the 2, 4, and 6 positions.

-

After the desired level of deuteration is achieved, the D₂O can be removed under reduced pressure, and the deuterated resorcinol can be used directly or after purification.

Procedure for Sudan Orange G-d3 Synthesis:

Follow the experimental protocol outlined in section 4.1, substituting resorcinol with an equimolar amount of the prepared resorcinol-d3 (10 mmol, 1.13 g, assuming deuteration at three positions).

Expected Product: 4-(phenyldiazenyl)benzene-1,3-diol-2,4,6-d3 (Sudan Orange G-d3).

Mandatory Visualization

The following diagrams illustrate the synthetic workflows for the preparation of Sudan Orange G and its deuterated analogues.

Caption: Synthetic workflows for Sudan Orange G and its deuterated analogues.

Safety Precautions

-

Aniline and its derivatives are toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

-

Diazonium salts are unstable and can be explosive when dry. They should be prepared at low temperatures and used in solution without isolation.

-

Sudan dyes are classified as potential carcinogens. Avoid inhalation and skin contact.

Conclusion

This technical guide provides a detailed framework for the synthesis of Sudan Orange G and its deuterated isotopologues. The described protocols are based on well-established azo coupling chemistry and offer reliable methods for producing these valuable compounds for research and analytical applications. The choice between the two deuteration pathways will depend on the specific research needs and the commercial availability of the deuterated starting materials. Proper characterization of the final products is crucial to confirm their identity, purity, and isotopic enrichment.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Sudan Orange G-d5

This technical guide provides a comprehensive overview of the core physical and chemical properties of Sudan Orange G-d5, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental protocols for analysis, and presents logical workflows through diagrams.

Core Physical and Chemical Properties

This compound is the deuterated form of Sudan Orange G, a synthetic azo dye. While much of the available data pertains to the non-deuterated form, the physical and chemical properties are expected to be largely comparable, with the primary difference being the molecular weight due to the presence of five deuterium atoms.

Table 1: General and Physical Properties of Sudan Orange G and this compound

| Property | Sudan Orange G | This compound | Source(s) |

| Synonyms | Solvent Orange 1, CI 11920, 2,4-Dihydroxyazobenzene, 4-(Phenylazo)resorcinol, SOG | D5-Sudan Orange G | [1][2][3][4] |

| CAS Number | 2051-85-6 | Not explicitly available, but related to 2051-85-6 | [1] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | C₁₂H₅D₅N₂O₂ | |

| Molecular Weight | 214.22 g/mol | 219.25 g/mol | |

| Appearance | Red-orange powder | Not specified, expected to be similar to non-deuterated form | |

| Melting Point | 141-148 °C | Not specified, expected to be similar to non-deuterated form | |

| Boiling Point | 407.5 °C at 760 mmHg (estimated) | Not specified, expected to be similar to non-deuterated form | |

| Density | 1.24 g/cm³ | Not specified, expected to be similar to non-deuterated form | |

| Refractive Index | 1.618 | Not specified, expected to be similar to non-deuterated form | |

| Storage Conditions | Room Temperature | 20 °C |

Table 2: Solubility and Spectroscopic Properties of Sudan Orange G

| Property | Value | Source(s) |

| Water Solubility | 26.72 mg/L at 25 °C (estimated) | |

| Ethanol Solubility | 0.2 - 0.3 g / 100ml | |

| Other Solubilities | Soluble in ether (yellow) and vegetable oil. Slightly soluble in DMSO and Methanol. | |

| UV-Visible λmax | 388 nm (in ethanol) | |

| Behavior in Acid/Base | In strong sulfuric acid, it forms a red-light brown solution, which upon dilution yields a yellow-brown solution and then a dark orange precipitate. In 2% sodium hydroxide solution (with heating), it forms an orange-brown solution. |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of Sudan dyes are crucial for researchers. The following sections outline methodologies derived from available literature.

Synthesis of Sudan Orange G

The synthesis of Sudan Orange G is typically achieved through a diazo coupling reaction.

Protocol:

-

Diazotization: Aniline is diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form a diazonium salt solution.

-

Coupling: The resulting diazonium salt solution is then coupled with resorcinol (1,3-benzenediol) under alkaline conditions. The azo coupling reaction occurs at the position para to one of the hydroxyl groups of resorcinol.

-

Isolation: The precipitated Sudan Orange G is then isolated by filtration.

Purification

Purification of the synthesized dye is essential to remove unreacted starting materials and byproducts.

Protocol:

-

Crystallization: The crude Sudan Orange G is purified by recrystallization from hot ethanol.

-

Decolorization: Activated charcoal may be used during the recrystallization process to remove colored impurities.

-

Drying: The purified crystals are then dried, typically in an oven at a controlled temperature.

Analytical Methods

The detection and quantification of Sudan Orange G, particularly in food matrices, often employ chromatographic techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Azo Dye Analysis

This method is highly sensitive and selective for the determination of Sudan dyes in complex samples like spices.

Sample Preparation:

-

Homogenize 2.5 g of the sample (e.g., chili powder).

-

Add internal standards (e.g., Sudan I-d5 and Sudan IV-d6).

-

Extract the sample with 25 mL of acetonitrile by shaking for 15 minutes.

-

Filter the extract through a 0.4 µm filter.

-

Prepare matrix-matched standards by spiking blank extract with known concentrations of the analytes.

LC-MS/MS Conditions:

-

LC System: ACQUITY UPLC I-Class

-

Mass Spectrometer: Xevo TQ-S micro MS/MS

-

Chromatographic Run Time: 14 minutes

-

Detection: Multiple Reaction Monitoring (MRM) mode, with two transitions per compound.

Thin-Layer Chromatography with Mass Spectrometric Detection (TLC/CMS)

This method allows for rapid screening of Sudan dyes.

Sample Preparation:

-

Extract 2.5 g of homogenized chili powder with 25 mL of acetonitrile by stirring for 15 minutes.

-

Filter the extract with a 0.4 µm filter.

-

Spike the extract with a dilution series of Sudan dye standards.

TLC Separation:

-

TLC Plate: Merck TLC Si60 F254

-

Developing Solvent: Ethyl acetate and hexane mixture (15/85, v/v)

-

Sample Application: Spot 1 µL of the sample onto the plate.

Mass Spectrometric Detection:

-

System: Advion expression CMS coupled with Advion Plate Express interface.

-

Analysis: Direct analysis from the TLC plate without further sample preparation. The system can be operated in selected ion monitoring (SIM) mode for improved sensitivity.

Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described.

Caption: Workflow for LC-MS/MS analysis of Sudan Orange G.

References

Sudan Orange G-d5 CAS number and molecular weight

This technical guide provides an in-depth overview of Sudan Orange G-d5, a deuterated analog of the azo dye Sudan Orange G. It is intended for researchers, scientists, and professionals in drug development and analytical sciences who require detailed technical information. This document covers the physicochemical properties, relevant experimental protocols, and metabolic pathways associated with this compound and its non-deuterated counterpart.

Core Data

The fundamental physicochemical properties of this compound and its non-deuterated form are summarized below for easy reference and comparison.

| Property | This compound | Sudan Orange G |

| CAS Number | Not explicitly assigned; often vendor-specific. | 2051-85-6[1][2][][4][5] |

| Molecular Formula | C₁₂H₅D₅N₂O₂ | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 219.25 g/mol | 214.22 g/mol |

| Synonyms | D5-Sudan Orange G | 2,4-Dihydroxyazobenzene, 4-(Phenylazo)resorcinol, Solvent Orange 1, C.I. 11920 |

| Appearance | - | Red-orange powder |

| Primary Application | Internal standard for mass spectrometry. | Industrial dye, biological stain, and analytical reagent. |

Experimental Protocols

Detailed methodologies for key applications of this compound and related compounds are provided below. These protocols are based on established practices for the analysis and synthesis of Sudan dyes.

Analytical Protocol: Quantification by LC-MS/MS

Deuterated Sudan dyes, such as this compound, are ideal internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to their similar chemical behavior to the analyte of interest, which allows for correction of matrix effects and variations in sample processing. The following is a representative protocol for the analysis of Sudan dyes in food matrices, adapted from published methods.

1. Sample Preparation (Extraction)

-

Weigh 1 gram of the homogenized food sample (e.g., chili powder, paprika) into a centrifuge tube.

-

Add a known amount of this compound solution (e.g., 20 µL of a 1 µg/mL solution) as the internal standard.

-

Add 10 mL of acetonitrile to the tube.

-

Vortex or shake the mixture vigorously for 10 minutes to extract the dyes.

-

Centrifuge the sample to pellet the solid matrix.

-

Filter the supernatant through a 0.22 µm filter into a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

-

Chromatography: Reversed-phase chromatography is typically used. An example is a C18 column with a gradient elution using a mobile phase of water and acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.

-

Mass Spectrometry: The analysis is performed on a tandem quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both Sudan Orange G and this compound.

Synthesis Protocol: General Approach for Deuterated Azo Dyes

1. Diazotization of Aniline-d5

-

Aniline-d5 is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid.

-

The solution is cooled to 0-5°C in an ice bath.

-

A chilled aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature. This reaction forms the diazonium salt of aniline-d5.

2. Azo Coupling

-

In a separate vessel, resorcinol (1,3-dihydroxybenzene) is dissolved in a basic aqueous solution.

-

The previously prepared cold diazonium salt solution is slowly added to the resorcinol solution.

-

The coupling reaction occurs, resulting in the formation of this compound, which typically precipitates from the solution as a colored solid.

-

The product can then be collected by filtration, washed, and purified, often by recrystallization from a suitable solvent like ethanol.

Metabolic Pathways and Biological Interactions

The biological activity of Sudan dyes, including Sudan Orange G, is primarily related to their metabolism. There is no evidence to suggest that the deuteration in this compound would significantly alter these metabolic pathways. The metabolism of Sudan dyes can proceed via two main routes: reductive cleavage of the azo bond and oxidative metabolism.

Reductive Metabolism (Detoxification)

The primary metabolic pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-). This reaction is carried out by azoreductase enzymes present in the liver and, significantly, by the intestinal microflora. This process breaks the dye down into smaller aromatic amines. In the case of Sudan Orange G, this would result in the formation of aniline and 1,2,4-triaminobenzene. This pathway is generally considered a detoxification route as it breaks down the parent dye molecule.

Oxidative Metabolism (Bioactivation)

While azo reduction is a detoxification pathway, Sudan dyes can also undergo oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. This can lead to the formation of reactive metabolites. For some Sudan dyes, such as Sudan I, this oxidative pathway can generate reactive intermediates, like benzenediazonium ions, which are capable of binding to DNA to form adducts. This DNA binding is the proposed mechanism for the carcinogenicity of certain Sudan dyes. Additionally, peroxidases can also activate Sudan dyes to form radicals that can interact with cellular macromolecules.

Some bacterial enzymes, such as laccases, can also biotransform Sudan Orange G through an oxidative mechanism, leading to the formation of oligomers and polymers.

Visualizations

The following diagrams illustrate key processes related to this compound.

References

Technical Guide: Isotopic Labeling Purity of Sudan Orange G-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, quality control, and isotopic purity determination of Sudan Orange G-d5. This deuterated analog of the synthetic azo dye, Sudan Orange G, is a critical tool in various analytical applications, particularly as an internal standard in mass spectrometry-based quantification methods. The incorporation of five deuterium atoms (d5) into the phenyl group of the molecule allows for its differentiation from the unlabeled form, enabling precise and accurate measurements in complex matrices.

Chemical and Physical Properties

This compound is an isotopically labeled form of Sudan Orange G. The deuterium atoms are typically introduced on the phenyl ring that is not substituted with hydroxyl groups.

| Property | Value |

| Chemical Name | 4-(phenyl-d5-azo)benzene-1,3-diol |

| Synonyms | Solvent Orange 1-d5, C.I. 11920-d5, 2,4-Dihydroxyazobenzene-d5 |

| Chemical Formula | C₁₂H₅D₅N₂O₂ |

| Molecular Weight | 219.25 g/mol |

| Appearance | Red-Orange Powder |

| Melting Point | 141-148 °C[1] |

| Storage | Room Temperature, protected from light |

Synthesis of this compound

The synthesis of this compound is analogous to the preparation of unlabeled Sudan Orange G, which involves a diazo coupling reaction. The key to producing the deuterated version is the use of a deuterated starting material, in this case, aniline-d5.

A plausible synthetic pathway involves two main steps:

-

Diazotization of Aniline-d5: Aniline-d5 is treated with a solution of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Azo Coupling: The freshly prepared diazonium salt is then coupled with resorcinol (benzene-1,3-diol) in a basic solution. The electrophilic diazonium salt attacks the electron-rich resorcinol ring, leading to the formation of the azo bond and the final product, this compound.

The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to obtain the final product with high chemical purity.

Synthetic workflow for this compound.

Determination of Isotopic Purity

The isotopic purity of this compound is a critical parameter that defines its quality and suitability for use as an internal standard. It is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry is a powerful technique for determining the isotopic distribution of a labeled compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue (molecules that differ only in their isotopic composition) can be determined.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

Data Acquisition: The sample is infused into the mass spectrometer, and the mass spectrum is acquired in full scan mode.

-

Data Analysis: The isotopic cluster of the molecular ion is analyzed. The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1-d4), and fully deuterated (d5) species are used to calculate the isotopic purity.

Representative Data:

| Isotopologue | Theoretical m/z | Observed Relative Abundance (%) |

| d0 (C₁₂H₁₀N₂O₂) | 214.0746 | < 0.1 |

| d1 | 215.0808 | 0.2 |

| d2 | 216.0871 | 0.5 |

| d3 | 217.0934 | 1.0 |

| d4 | 218.0996 | 2.5 |

| **d5 (C₁₂H₅D₅N₂O₂) ** | 219.1059 | > 95.0 |

Note: The data presented is representative and may vary between batches.

Workflow for isotopic purity determination by MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of the deuterium labels and to quantify the isotopic enrichment.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).

-

Data Acquisition: Both ¹H (proton) and ²H (deuterium) NMR spectra are acquired.

-

Data Analysis:

-

In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the protons on the deuterated phenyl ring confirms the location of the deuterium labels.

-

The integration of the remaining proton signals can be compared to an internal standard to determine the chemical purity.

-

The ²H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence. The isotopic purity can be estimated by comparing the integral of the deuterium signals to that of a known standard.

-

Representative Data:

| Parameter | Specification |

| ¹H NMR | |

| Chemical Shift (ppm) | Conforms to the structure |

| Signal Integration | Absence of signals for phenyl-d5 protons |

| ²H NMR | |

| Chemical Shift (ppm) | Signals consistent with deuterium on the phenyl ring |

| Isotopic Enrichment | ≥ 98% |

Note: The data presented is representative and may vary between batches.

Chemical Purity

Besides isotopic purity, the chemical purity of this compound is also a critical quality attribute. It is typically determined by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

Experimental Protocol:

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV-Vis detector.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: The chromatogram is monitored at the maximum absorbance wavelength (λmax) of Sudan Orange G, which is around 388 nm.

-

Quantification: The peak area of this compound is compared to the total area of all peaks in the chromatogram to determine the chemical purity.

Representative Data:

| Parameter | Specification |

| Purity by HPLC | ≥ 98% |

Note: The data presented is representative and may vary between batches.

Conclusion

The quality of this compound is defined by its isotopic and chemical purity. A combination of analytical techniques, including high-resolution mass spectrometry, NMR spectroscopy, and HPLC, is essential for the comprehensive characterization of this important analytical standard. For researchers and scientists in drug development and other fields, the use of well-characterized, high-purity this compound is crucial for obtaining reliable and accurate analytical results.

References

The Gold Standard: A Technical Guide to the Purpose and Application of Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals, especially in mass spectrometry-based assays.[1][2] By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1][2] This subtle yet significant modification makes them ideal internal standards for mass spectrometry-based quantitative assays.[1] The fundamental principle lies in their near-identical chemical and physical properties to the analyte of interest.

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process. By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement.

A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. Deuterated internal standards are the gold standard for mitigating matrix effects.

Caption: Experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Key Advantages:

-

Co-elution with Analyte: In chromatographic separations like liquid chromatography (LC), the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions, including potential matrix effects.

-

Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency. This is because the isotopic substitution has a negligible effect on the molecule's ionization potential.

-

Correction for Sample Preparation Variability: Losses during sample extraction, evaporation, and reconstitution can introduce significant errors. A deuterated internal standard, added at the beginning of the workflow, accurately reflects these losses.

Data Presentation: Quantitative Comparison

The superiority of deuterated internal standards over other correction methods, such as using structural analogs, is well-documented. The following tables summarize the quantitative benefits observed in various studies.

Table 1: Comparison of Internal Standards for the Quantification of Kahalalide F

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |

| Structural Analogue | 96.8 | 8.6 |

| Deuterated Standard | 100.3 | 7.6 |

This data demonstrates a statistically significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when using a deuterated internal standard compared to a structural analog.

Table 2: Inter-patient Assay Imprecision for Sirolimus Quantification

| Internal Standard Type | Coefficient of Variation (CV) (%) |

| Structural Analogue (Desmethoxyrapamycin) | 7.6 - 9.7 |

| Deuterated Standard (Sirolimus-d3) | 2.7 - 5.7 |

This highlights the enhanced robustness and reproducibility of methods employing deuterated standards.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following sections outline generalized methodologies for LC-MS/MS using deuterated internal standards.

Protocol 1: Analysis of a Small Molecule Drug in Human Plasma

This protocol provides a general framework for the analysis of a small molecule drug in human plasma. Specific parameters will need to be optimized for the particular analyte and internal standard.

1. Preparation of Stock and Working Solutions:

-

Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.

-

Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the analyte stock solution with the appropriate solvent. These will be used to construct the calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that will yield a robust signal in the mass spectrometer when added to the samples. The concentration should be consistent across all samples, calibrators, and quality controls.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the deuterated internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex mix and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient tailored to the analyte's retention time (e.g., 5% B to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode as appropriate for the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Optimized precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

Caption: Logical relationship between analytical challenges and the benefits of using a deuterated internal standard.

Concluding Remarks

The use of deuterated internal standards in LC-MS represents a cornerstone of high-quality quantitative analysis. By effectively compensating for a wide range of analytical variabilities, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability. While their implementation requires careful planning and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled.

References

In-Depth Technical Guide: Solubility and Biotransformation of Sudan Orange G-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Sudan Orange G-d5 in various organic solvents. As the solubility of isotopically labeled compounds is nearly identical to their unlabeled counterparts, this document leverages data available for Sudan Orange G. Furthermore, this guide details a general experimental protocol for solubility determination and presents a detailed examination of the enzymatic biotransformation of Sudan Orange G, a critical aspect for understanding its metabolic fate and potential for bioremediation.

Core Focus: Solubility of this compound

The solubility of a compound is a critical physicochemical property, influencing its suitability for various applications, from analytical standard preparation to its behavior in biological systems. This section provides quantitative and qualitative solubility data for Sudan Orange G, which serves as a reliable proxy for this compound.

Data Presentation: Quantitative Solubility of Sudan Orange G

The following table summarizes the known quantitative solubility of Sudan Orange G in a range of solvents. This data has been compiled from various chemical and scientific resources.

| Solvent | Solubility | Temperature (°C) | Citation |

| Water | 0.2 g/L | 20 | [1][2] |

| Water (estimated) | 26.72 mg/L | 25 | [3] |

| Ethanol | 0.2 - 0.3 g/100mL | Not Specified | [1] |

| Chloroform | 1 mg/mL | Not Specified |

Qualitative Solubility Observations:

-

Water: Insoluble to slightly soluble.

-

Organic Solvents (General): Soluble.

-

Acetone: Soluble.

-

Ether: Soluble (yields a yellow solution).

-

Methanol: Slightly soluble.

-

Dimethyl Sulfoxide (DMSO): Slightly soluble.

-

Vegetable Oil: Soluble.

-

Fats and Waxes: Soluble.

Experimental Protocols

This section outlines a general experimental protocol for determining the solubility of a compound like this compound in organic solvents. This methodology is based on established practices for solubility testing of organic dyes.

Protocol: Determination of Solubility in Organic Solvents

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the necessary equilibration time.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, remove the vials and allow them to stand undisturbed at the set temperature for a short period to allow for initial settling of the undissolved solid.

-

To completely separate the undissolved solute, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring no solid particles are disturbed.

-

Dilute the aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to the study of Sudan Orange G.

Enzymatic Biotransformation of Sudan Orange G

The biotransformation of azo dyes is a significant area of research for environmental remediation. The following workflow outlines the key steps in studying the enzymatic degradation of Sudan Orange G.

Proposed Signaling Pathway: Laccase-Mediated Degradation of Sudan Orange G

Research into the enzymatic degradation of Sudan Orange G by bacterial CotA-laccase has suggested a mechanistic pathway that does not involve the cleavage of the azo bond. Instead, it proceeds through a free radical-mediated process, leading to the formation of oligomers and polymers. This is a significant finding as it avoids the generation of potentially harmful aromatic amines that can result from the reductive cleavage of azo dyes.

References

- 1. researchgate.net [researchgate.net]

- 2. Azo Dye-degrading Enzymes Engineering Service for Textile Wastewater Treatment - CD Biosynsis [biosynsis.com]

- 3. Frontiers | Degradation of Azo Dye (Acid Orange 7) in a Microbial Fuel Cell: Comparison Between Anodic Microbial-Mediated Reduction and Cathodic Laccase-Mediated Oxidation [frontiersin.org]

Certificate of Analysis: Sudan Orange G-d5 Analytical Standard

Product Number: 80-2105-d5

Lot Number: G-01729

Product Identification

Chemical Name: 4-(phenyl-d5-azo)benzene-1,3-diol

Synonyms: Sudan Orange G-d5, Solvent Orange 1-d5

Chemical Formula: C₁₂H₅D₅N₂O₂

Molecular Weight: 219.25 g/mol

CAS Number: Not available

Physical and Chemical Properties

| Property | Specification |

| Appearance | Orange to reddish-orange crystalline powder |

| Solubility | Soluble in methanol, acetonitrile, and DMSO |

| Melting Point | 142-145 °C |

Analytical Data

Purity and Isotopic Enrichment

| Parameter | Method | Result |

| Chemical Purity | HPLC-UV | ≥99.5% |

| Isotopic Enrichment | Mass Spectrometry | ≥98% Deuterium Incorporation |

| Deuterium Distribution | Mass Spectrometry | See Table 3.1.1 |

Table 3.1.1: Deuterium Distribution

| Isotopic Species | Relative Abundance (%) |

| d5 | 98.2 |

| d4 | 1.5 |

| d3 | 0.2 |

| d2 | <0.1 |

| d1 | <0.1 |

| d0 | <0.1 |

Spectroscopic Data

| Analysis | Result |

| ¹H-NMR | Conforms to structure |

| Mass Spectrum | Conforms to structure |

| UV-Vis (λmax in Methanol) | 388 ± 2 nm |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Instrumentation: Agilent 1260 Infinity II HPLC system with Diode Array Detector.

Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B over 1 minute and re-equilibrate for 4 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection: UV at 388 nm

Mass Spectrometry (MS)

Instrumentation: Agilent 6545 Q-TOF LC/MS

Method:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 120 V

-

Gas Temperature: 325 °C

-

Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psig

-

Mass Range: 100-500 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: Bruker Avance III 400 MHz Spectrometer

Method:

-

Solvent: DMSO-d6

-

Frequency: 400 MHz for ¹H

-

Temperature: 25 °C

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

Diagrams

Unveiling Cellular Dynamics: A Technical Guide to Stable Isotope Labeled Dyes

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling has emerged as an indispensable tool in modern biological and pharmaceutical research, offering unparalleled insights into the intricate and dynamic processes that govern cellular function and drug disposition. By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), these "dyes" act as tracers, allowing for the precise tracking and quantification of molecules within complex biological systems. This technical guide provides an in-depth exploration of the fundamental applications of stable isotope labeled dyes, complete with detailed experimental protocols, comparative data, and visual workflows to empower researchers in their quest for novel discoveries.

Core Applications in Research and Drug Development

The utility of stable isotope labeling spans a wide spectrum of applications, from elucidating fundamental biological pathways to streamlining the drug development pipeline. The core applications can be broadly categorized into three major areas:

-

Quantitative Proteomics: This field leverages stable isotope labeling to accurately determine the relative or absolute abundance of thousands of proteins in a sample. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT) have revolutionized our understanding of cellular responses to various stimuli, disease states, and drug treatments.[1][2][3]

-

Metabolic Flux Analysis: By introducing substrates labeled with stable isotopes, such as ¹³C-glucose or ¹⁵N-glutamine, researchers can trace the metabolic fate of these molecules through various biochemical pathways.[4][5] This provides a dynamic view of cellular metabolism, revealing how metabolic pathways are rewired in diseases like cancer and identifying potential therapeutic targets.

-

Drug Metabolism and Pharmacokinetics (DMPK): In drug development, stable isotope-labeled compounds are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Deuterium labeling, in particular, can be used to alter a drug's metabolic rate, potentially improving its pharmacokinetic properties.

Quantitative Proteomics: A Comparative Overview

Several methods for quantitative proteomics utilizing stable isotope labeling have been developed, each with its own set of advantages and limitations. The choice of method often depends on the specific experimental goals, sample type, and available instrumentation.

| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) & TMT (Tandem Mass Tags) |

| Principle | Metabolic labeling (in vivo) | Chemical labeling (in vitro) |

| Labeling Stage | Protein level (during cell culture) | Peptide level (post-digestion) |

| Multiplexing | Typically 2-plex or 3-plex; up to 5-plex has been demonstrated. | iTRAQ: 4-plex and 8-plex; TMT: up to 18-plex. |

| Quantification Level | MS1 (precursor ion intensity) | MS2/MS3 (reporter ion intensity) |

| Advantages | High accuracy and precision as samples are mixed early in the workflow, minimizing experimental variability. No chemical modifications that could affect peptide properties. | High multiplexing capability allows for comparison of multiple samples in a single run. Applicable to a wide range of sample types, including tissues and body fluids. |

| Disadvantages | Limited to cells that can be metabolically labeled in culture. Lower multiplexing capacity compared to chemical tagging methods. | Potential for ratio compression, where the measured fold changes are underestimated. Labeling occurs later in the workflow, which can introduce more variability. |

Experimental Protocols

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the general steps for a standard SILAC experiment for quantitative proteomics.

1. Cell Culture and Labeling:

- Culture two populations of cells in parallel.

- One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine).

- The second population is grown in "heavy" medium where the normal amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆¹⁵N₂-L-Lysine).

- Cells should be cultured for at least five to six cell divisions to ensure complete incorporation of the heavy amino acids.

2. Experimental Treatment:

- Once fully labeled, treat one cell population with the experimental condition (e.g., drug treatment), while the other serves as a control.

3. Cell Lysis and Protein Extraction:

- Harvest both cell populations and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

- Quantify the protein concentration for each lysate.

4. Sample Mixing and Protein Digestion:

- Mix equal amounts of protein from the "light" and "heavy" cell lysates.

- Perform in-solution or in-gel digestion of the mixed protein sample using an enzyme such as trypsin.

5. Mass Spectrometry Analysis:

- Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

- Identify and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.

Protocol 2: In Vitro Chemical Labeling with Isobaric Tags (TMT/iTRAQ)

This protocol provides a general workflow for labeling peptides with tandem mass tags (TMT).

1. Protein Extraction and Digestion:

- Extract proteins from each of the different samples to be compared.

- Quantify the protein concentration for each sample.

- Take equal amounts of protein from each sample and digest them into peptides using an enzyme like trypsin.

2. Peptide Labeling:

- Resuspend the dried peptide samples in a labeling buffer.

- Add the appropriate TMT or iTRAQ reagent to each peptide sample. Each reagent has a unique reporter ion that will be used for quantification.

- Incubate the reaction to allow for the covalent attachment of the tags to the N-terminus and lysine residues of the peptides.

- Quench the labeling reaction.

3. Sample Pooling and Fractionation:

- Combine the labeled peptide samples into a single mixture.

- For complex samples, it is recommended to fractionate the pooled peptide mixture using techniques like high-pH reversed-phase chromatography to increase proteome coverage.

4. LC-MS/MS Analysis:

- Analyze each fraction by LC-MS/MS. The mass spectrometer will isolate and fragment the pooled, labeled peptides.

5. Data Analysis:

- During fragmentation, the reporter ions are released, and their relative intensities are measured in the MS/MS or MS3 spectrum.

- The intensity of each reporter ion corresponds to the relative abundance of the peptide (and thus the protein) in the respective original sample.

Visualizing Workflows and Pathways

Visual representations of experimental workflows and biological pathways are crucial for understanding complex processes. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.

Caption: Experimental workflow for a typical SILAC experiment.

Caption: General experimental workflow for TMT-based quantitative proteomics.

Signaling Pathway Analysis: EGFR Signaling

Stable isotope labeling, particularly SILAC, is a powerful tool for dissecting dynamic signaling pathways. For instance, it has been used to study the epidermal growth factor receptor (EGFR) signaling network, which is crucial in many cancers.

Caption: Simplified EGFR signaling pathway, a target for SILAC-based studies.

Metabolic Tracing: The Warburg Effect

Stable isotope tracers like ¹³C-glucose are instrumental in studying metabolic reprogramming in cancer, famously known as the Warburg effect, where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation in the cytosol, rather than by a comparatively low rate of glycolysis followed by oxidation of pyruvate in mitochondria as in most normal cells.

Caption: Tracing ¹³C-glucose through the Warburg effect pathway.

Drug Development: Metabolite Identification Workflow

Stable isotope labeling is a cornerstone of modern drug metabolism studies. By comparing the mass spectra of a biological sample dosed with a 1:1 mixture of an unlabeled drug and its stable isotope-labeled analog, metabolites can be readily identified by their characteristic isotopic doublet signature.

Caption: Logical workflow for drug metabolite identification using stable isotopes.

Conclusion

Stable isotope labeled dyes have become an indispensable technology for researchers, scientists, and drug development professionals. From quantitative proteomics and metabolic flux analysis to pharmacokinetic studies, these powerful tools provide a window into the dynamic molecular landscape of biological systems. The methodologies and workflows presented in this guide offer a solid foundation for harnessing the full potential of stable isotope labeling to drive innovation and discovery. As analytical instrumentation continues to advance in sensitivity and resolution, the applications of stable isotope labeling are poised to expand even further, promising deeper insights into the mechanisms of life and disease.

References

- 1. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]

- 2. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Sudan Orange G-d5 material safety data sheet (MSDS)

An In-depth Technical Guide on the Material Safety of Sudan Orange G-d5

This guide provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information presented is based on the Material Safety Data Sheet (MSDS) for the parent compound, Sudan Orange G, as the safety and handling protocols are analogous. The primary distinction for the deuterated compound is its molecular weight.

Chemical Identification

This compound is the deuterated form of Sudan Orange G, a synthetic azo dye.

| Identifier | Data |

| Product Name | This compound |

| Synonyms | 4-(Phenylazo)resorcinol-d5, C.I. 11920-d5, Solvent Orange 1-d5 |

| CAS Number | Not available (Parent CAS: 2051-85-6)[1][2] |

| Molecular Formula | C₁₂H₅D₅N₂O₂[3][4] |

| Molecular Weight | 219.25 g/mol [3] |

| Parent Molecular Formula | C₁₂H₁₀N₂O₂ |

| Parent Molecular Weight | 214.22 g/mol |

Physical and Chemical Properties

The substance is a solid powder, with limited solubility in water but soluble in certain organic solvents.

| Property | Value |

| Physical State | Powder / Solid |

| Appearance | Red to Orange powder |

| Odor | Slight |

| Melting Point | 143 - 146 °C / 289.4 - 294.8 °F |

| Boiling Point | No information available |

| Flash Point | No information available |

| Water Solubility | 0.2 g/L (at 20 °C) |

| Chloroform Solubility | 1 mg/mL |

| pH | No information available |

Hazard Identification and Classification

Sudan Orange G is classified as hazardous under the OSHA Hazard Communication Standard. The primary routes of concern are ingestion and contact with skin or eyes.

| Hazard Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |

GHS Label Elements:

-

Signal Word: Warning

-

Hazard Pictograms: GHS07 (Exclamation Mark)

NFPA Ratings:

-

Health: 2

-

Flammability: 1

-

Instability: 0

Experimental and Procedural Protocols

The following protocols are derived from standard safety and handling procedures outlined in the material safety data sheet.

First-Aid Measures

Detailed steps for immediate response to exposure.

-

Inhalation: If inhaled, immediately move the person to fresh air. If the individual feels unwell, seek medical attention by calling a doctor or a poison control center.

-

Skin Contact: Should the substance come into contact with skin, wash the affected area thoroughly with plenty of soap and water. If skin irritation develops or persists, consult a physician. Contaminated clothing must be removed and laundered before it is reused.

-

Eye Contact: In case of eye contact, rinse the eyes cautiously with clean, fresh water for at least 10-15 minutes, holding the eyelids open. If contact lenses are worn, remove them if it is safe to do so and continue rinsing. If eye irritation persists, it is important to consult an ophthalmologist.

-

Ingestion: If the substance is swallowed, rinse the mouth with water. Contact a doctor if you begin to feel unwell.

Accidental Release Measures

Methodology for containing and cleaning up a spill.

-

Personal Precautions: Ensure adequate ventilation in the affected area. Non-emergency personnel should avoid contact with the skin, eyes, and clothing, and refrain from breathing the dust.

-

Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.

-

Containment and Cleaning:

-

Cover drains to contain the spill.

-

Mechanically collect the spilled material (e.g., sweep or shovel) and place it into suitable, labeled containers for disposal.

-

Avoid actions that generate dust.

-

After the material has been collected, ventilate the affected area.

-

Handling and Storage

Guidelines for safe laboratory use and storage.

-

Safe Handling:

-

Wash hands and any exposed skin thoroughly after handling.

-

Avoid breathing dust, fumes, or vapors.

-

Use only in well-ventilated areas or outdoors.

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.

-

Do not eat, drink, or smoke when using this product.

-

-

Storage Conditions:

-

Store in a dry, well-ventilated place.

-

Keep the container tightly closed when not in use.

-

Recommended storage temperature is between 15–25 °C.

-

Incompatible materials include strong oxidizing agents and strong bases.

-

Emergency and Response Workflows

The following diagrams illustrate key procedural workflows for safety and handling.

References

Methodological & Application

Application Note: Sudan Orange G-d5 as an Internal Standard for the Quantification of Sudan Dyes by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan dyes are a class of synthetic azo dyes used for industrial coloring purposes. Due to their potential carcinogenicity, they are banned for use as food additives in many countries.[1] Regulatory bodies worldwide monitor food products for the presence of these illegal dyes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the determination of Sudan dyes due to its high sensitivity and selectivity.[1]

The use of stable isotope-labeled internal standards is considered the gold standard in quantitative LC-MS/MS analysis. These standards, such as Sudan Orange G-d5, are structurally identical to the analyte of interest but have a higher molecular weight due to the incorporation of deuterium atoms. This allows them to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[2] This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of Sudan Orange G and other Sudan dyes in food matrices.

Principle

A known amount of the internal standard, this compound, is added to the sample prior to extraction. The sample is then subjected to a sample preparation procedure to extract the Sudan dyes. The extract is analyzed by LC-MS/MS, and the analytes are quantified by comparing the peak area ratio of the native analyte to the deuterated internal standard against a calibration curve.

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of Sudan Orange G and this compound standards. Dissolve each in 100 mL of acetonitrile to prepare individual stock solutions. Store these solutions in amber vials at 4°C.[3]

-

Intermediate Standard Solution (1000 ng/mL): Prepare an intermediate solution by diluting the primary stock solutions in acetonitrile.[3]

-

Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate solution with the initial mobile phase composition. The concentration range for calibration curves is typically from 0.1 to 200 ng/mL for Sudan Orange G.

Sample Preparation (General Procedure for Spices)

-

Homogenization: Homogenize the solid food sample (e.g., chili powder, paprika) to a fine powder.

-

Weighing and Spiking: Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube. Add a specific volume of the this compound internal standard working solution (e.g., 20 µL of a 1 µg/mL solution).

-

Extraction: Add 10 mL of acetonitrile to the tube. Vortex or shake vigorously for 10 minutes to ensure thorough extraction.

-